6-methoxy-1H-indazole-7-carboxylicacid chemical structure and properties
6-methoxy-1H-indazole-7-carboxylicacid chemical structure and properties
Technical Whitepaper: Structural, Synthetic, and Pharmacological Profiling of 6-Methoxy-1H-indazole-7-carboxylic acid
Executive Summary
In modern medicinal chemistry, the indazole scaffold serves as a privileged bioisostere for purines and indoles, frequently deployed in the design of kinase inhibitors and protein-protein interaction (PPI) modulators[1][2]. 6-Methoxy-1H-indazole-7-carboxylic acid (CAS: 1638768-97-4)[3][4] represents a highly specialized building block within this chemical space. The strategic placement of a methoxy group at the C6 position and a carboxylic acid at the C7 position creates a unique stereoelectronic profile. The 7-carboxylic acid provides a critical anchor for salt-bridge formation or hydrogen bonding within target active sites, while the 6-methoxy group acts as an electron-donating group (EDG) that modulates the pKa of the indazole N1-proton and fills adjacent hydrophobic micro-pockets.
This whitepaper provides an in-depth technical analysis of 6-methoxy-1H-indazole-7-carboxylic acid, detailing its physicochemical properties, a self-validating synthetic methodology, and its application in drug discovery workflows.
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical properties of a building block is paramount for predicting its behavior in downstream lead optimization. The compound exhibits a low Fraction Csp3 (0.11), typical of flat, aromatic hinge-binding motifs[4]. Its Topological Polar Surface Area (TPSA) of 75.21 Ų ensures excellent hydrogen-bonding capacity without violating the permeability thresholds of Lipinski’s Rule of Five[4].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Clinical/Synthetic Relevance |
|---|---|---|
| CAS Registry Number | 1638768-97-4 | Unique identifier for procurement and regulatory tracking[3][5]. |
| Molecular Formula | C9H8N2O3 | Confirms the presence of the indazole core and substituents[3]. |
| Molecular Weight | 192.17 g/mol | Low molecular weight allows for extensive downstream functionalization[4]. |
| Fraction Csp3 | 0.11 | Indicates high aromaticity; ideal for π−π stacking in protein pockets[4]. | | TPSA | 75.21 Ų | Optimal for oral bioavailability; balances polarity and lipophilicity[4]. | | H-Bond Donors / Acceptors | 2 / 4 | Provides multiple vectors for target engagement (e.g., kinase hinge region)[4]. | | Consensus Log Po/w | 1.03 | Highly favorable lipophilicity for aqueous solubility and membrane permeation[4]. | | Rotatable Bonds | 2 | Low conformational entropy penalty upon target binding[4]. |
Fig 1: Structure-Activity Relationship (SAR) logic of 6-methoxy-1H-indazole-7-carboxylic acid.
Synthetic Methodology & Scale-up Protocols
As a Senior Application Scientist, I emphasize that chemical synthesis must be predictable and self-validating. The synthesis of 7-substituted indazoles is notoriously challenging due to steric hindrance and regioselectivity issues. The following protocol adapts a robust Jacobson-style nitrosation/cyclization route from a substituted 2-amino-3-methylbenzoate precursor[6][7].
Self-Validating Protocol: Synthesis of 6-methoxy-1H-indazole-7-carboxylic acid
Step 1: N-Acetylation of the Aniline Precursor
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Rationale: Protecting the primary amine prevents unwanted diazonium side reactions (e.g., triazene formation) during the subsequent nitrosation step. It also modulates the nucleophilicity of the nitrogen, priming it for the intramolecular cyclization[7].
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Procedure: Dissolve methyl 2-amino-4-methoxy-3-methylbenzoate (1.0 eq) in anhydrous chloroform (0.3 M). Slowly add acetic anhydride (2.3 eq) while maintaining the internal temperature below 40°C. Stir for 1 hour at room temperature[7].
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In-Process Control (IPC): Analyze a 10 µL aliquot via LC-MS. The complete disappearance of the starting material mass ( m/z [M+H]+ ) and the appearance of the N-acetyl mass validates the completion of this step. Do not proceed until conversion is >98%.
Step 2: Nitrosation and Intramolecular Cyclization
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Rationale: Isoamyl nitrite acts as the nitrosonium ion ( NO+ ) source to form a transient N-nitroso intermediate. Potassium acetate (KOAc) functions as a mild base to facilitate the deprotonation of the adjacent C3-methyl group, driving the intramolecular cyclization to forge the pyrazole ring of the indazole core[6][7].
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Procedure: To the crude reaction mixture from Step 1, add KOAc (0.3 eq) and isoamyl nitrite (2.2 eq). Heat the mixture to 80°C (reflux) for 18 hours[7]. Cool to room temperature, wash with saturated aqueous NaHCO3 , dry the organic phase over anhydrous Na2SO4 , and concentrate under reduced pressure.
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IPC: Monitor via TLC (Hexanes:EtOAc 1:1). The consumption of the N-acetyl intermediate and the appearance of a new, highly UV-active spot (254 nm) confirms the formation of the indazole core.
Step 3: Saponification of the Sterically Hindered Ester
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Rationale: The methyl ester at the C7 position is highly sterically hindered by the adjacent 6-methoxy group and the indazole N1-proton. Standard NaOH hydrolysis often fails or requires harsh conditions that degrade the product. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system provides optimal hydroxide nucleophilicity, as the Li+ ion coordinates with the carbonyl oxygen to increase its electrophilicity[6].
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Procedure: Dissolve the crude methyl 6-methoxy-1H-indazole-7-carboxylate in a 1:1 mixture of THF and water. Add LiOH monohydrate (5.0 eq) and heat to reflux for 48 hours[6]. Cool the mixture, remove the volatile THF under reduced pressure, and acidify the aqueous layer to pH 4 with 1M HCl to precipitate the product[6]. Filter, wash with cold water, and dry under vacuum.
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IPC: Monitor by HPLC. The ester peak will shift to a significantly lower retention time (indicating the more polar carboxylic acid). The precipitation at pH 4 acts as a self-purifying step, as impurities remain dissolved in the aqueous layer.
Fig 2: Three-step self-validating synthetic workflow for 6-methoxy-1H-indazole-7-carboxylic acid.
Biological Activity & Pharmacological Applications
The 1H-indazole core is a cornerstone in the development of targeted therapeutics, particularly in oncology and immunology[2][8]. Because the indazole ring closely mimics the adenine moiety of ATP, it acts as a competitive inhibitor in the highly conserved ATP-binding pocket (hinge region) of kinases[1][2].
When functionalized as 6-methoxy-1H-indazole-7-carboxylic acid , the compound gains distinct pharmacological advantages:
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Directed Amide Coupling: The 7-carboxylic acid is frequently utilized as a conjugation point to synthesize complex amides via HATU or CDI coupling[9]. These extended amide chains often reach into the solvent-exposed regions of the kinase or interact with the DFG-motif to achieve Type II kinase inhibition.
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CK2 and Nitric Oxide Synthase Inhibition: Indazole-7-carboxylic acid derivatives have been explicitly identified as potent inhibitors of protein kinase CK2 and nitric oxide synthases (NOS)[1][6]. The carboxylic acid forms a critical bidentate salt bridge with conserved lysine residues in these enzymes.
Fig 3: Mechanism of action for indazole-based kinase inhibitors in cellular pathways.
Analytical Characterization Standards
To ensure the integrity of the synthesized or procured 6-methoxy-1H-indazole-7-carboxylic acid, the following analytical standards must be met:
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HPLC Purity: ≥ 97.0% (Area%). Mobile phase: Water (0.1% TFA) / Acetonitrile gradient[3][4].
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LC-MS: Expected [M+H]+ at m/z 193.17.
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1H NMR (DMSO-d6, 500 MHz): The indazole N1-proton typically appears as a broad singlet far downfield (>13 ppm). The C3-proton of the indazole core appears as a distinct singlet around 8.0–8.2 ppm. The methoxy protons will appear as a sharp 3H singlet around 3.9 ppm[6].
References
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Title: Identification of novel protein kinase CK2 inhibitors among indazole derivatives - Semantic Scholar, Source: semanticscholar.org, URL:[Link]
- Title: WO2014088983A1 - Regioselective n-2 arylation of indazoles - Google Patents, Source: google.
Sources
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- 4. CAS:1638768-97-4, 6-甲氧基-1H-吲唑-7-羧酸-毕得医药 [bidepharm.com]
- 5. 1638768-97-4 | 6-methoxy-1H-indazole-7-carboxylic acid - Moldb [moldb.com]
- 6. 1H-indazole-7-carboxylic acid CAS#: 677304-69-7 [m.chemicalbook.com]
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- 8. 1H-Indazole-7-carboxylic acid (677304-69-7) at Nordmann - nordmann.global [nordmann.global]
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